Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-3-yl)methyl)carbamate
Overview
Description
“Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-3-yl)methyl)carbamate” is a chemical compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including NMR, HPLC, LC-MS, UPLC, etc . Unfortunately, the specific molecular structure analysis for “this compound” is not provided in the searched resources.Scientific Research Applications
Structural Analysis and Synthesis
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-3-yl)methyl)carbamate belongs to a class of compounds that have been structurally characterized to understand their crystallographic properties. These compounds are linked through various bonding interactions, including hydrogen and halogen bonds, which involve carbonyl groups. Such studies highlight the isomorphous nature of chlorodiacetylene and iododiacetylene derivatives, demonstrating simultaneous hydrogen and halogen bonds on carbonyl groups (P. Baillargeon et al., 2017). Additionally, the synthesis and characterization of carbamate derivatives have been explored, showcasing an interplay of strong and weak hydrogen bonds that assemble molecules into a three-dimensional architecture, further complemented by molecular electrostatic potential (MEP) surface calculations (U. Das et al., 2016).
Chemical Synthesis and Pharmaceutical Intermediates
The synthesis of this compound and related compounds has significant implications in pharmaceutical research. For instance, one-pot tandem palladium-catalysed aminations and intramolecular amidations of tert-butyl (2-chloropyridin-3-yl)carbamate with substituted primary anilines allow for the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This process highlights an efficient route to synthesize compounds with potential biological activity, showcasing the utility of such chemical structures in drug development (Jeremy P. Scott, 2006). Moreover, the efficient and practical asymmetric synthesis of related compounds as intermediates for the synthesis of nociceptin antagonists demonstrates the relevance of these chemical structures in the development of novel therapeutic agents (H. Jona et al., 2009).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific target of this compound would depend on the precise arrangement of its functional groups and overall 3D structure.
Mode of Action
The mode of action would depend on the compound’s specific target. For instance, if the compound acts as a ligand for a receptor, it might bind to the receptor and modulate its activity, leading to a cascade of intracellular events .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors. For instance, the presence of the tert-butyl carbamate group might influence the compound’s stability, solubility, and permeability, thereby affecting its absorption and distribution .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloropyridin-4-yl)piperidin-3-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-10-12-5-4-8-20(11-12)13-6-7-18-14(17)9-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHKGLLPWZRZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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